molecular formula C14H23N5O4 B071365 6H-Purin-6-one, 2-amino-9-[(2R)-4,4-diethoxy-2-(hydroxymethyl)butyl]-1,9-dihydro- CAS No. 195157-25-6

6H-Purin-6-one, 2-amino-9-[(2R)-4,4-diethoxy-2-(hydroxymethyl)butyl]-1,9-dihydro-

Cat. No.: B071365
CAS No.: 195157-25-6
M. Wt: 325.36 g/mol
InChI Key: IDFDGVJRIDONQK-SECBINFHSA-N
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Description

®-2-amino-9-(4,4-diethoxy-2-(hydroxymethyl)butyl)-1H-purin-6(9H)-one is a synthetic organic compound that belongs to the purine class of molecules Purines are heterocyclic aromatic organic compounds, which are significant in biochemistry due to their role in nucleic acids like DNA and RNA

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-amino-9-(4,4-diethoxy-2-(hydroxymethyl)butyl)-1H-purin-6(9H)-one typically involves multi-step organic reactions. The starting materials are usually purine derivatives and specific alkylating agents. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired stereochemistry and yield.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring purity, and implementing cost-effective processes. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially altering its functional groups.

    Reduction: Reduction reactions may be used to modify the compound’s structure, particularly its nitrogen-containing groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups or replace existing ones.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various alkyl or aryl groups.

Scientific Research Applications

Chemistry

In chemistry, ®-2-amino-9-(4,4-diethoxy-2-(hydroxymethyl)butyl)-1H-purin-6(9H)-one can be used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications.

Biology

In biological research, this compound may be studied for its interactions with nucleic acids and proteins. It could serve as a probe or inhibitor in biochemical assays.

Medicine

Medically, the compound might be explored for its potential therapeutic effects. It could act as an antiviral, anticancer, or antimicrobial agent, depending on its mechanism of action and biological targets.

Industry

Industrially, the compound could be used in the synthesis of pharmaceuticals, agrochemicals, or specialty chemicals. Its properties might make it suitable for specific applications in material science or catalysis.

Mechanism of Action

The mechanism of action of ®-2-amino-9-(4,4-diethoxy-2-(hydroxymethyl)butyl)-1H-purin-6(9H)-one would depend on its specific interactions with biological molecules. It might target enzymes, receptors, or nucleic acids, modulating their activity through binding or inhibition. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Adenine: A naturally occurring purine base found in DNA and RNA.

    Guanine: Another purine base present in nucleic acids.

    Synthetic Purine Analogues: Compounds like acyclovir and ganciclovir, which are used as antiviral agents.

Uniqueness

®-2-amino-9-(4,4-diethoxy-2-(hydroxymethyl)butyl)-1H-purin-6(9H)-one is unique due to its specific substituents and stereochemistry. These features may confer distinct biological activities or chemical reactivity compared to other purine derivatives.

Properties

IUPAC Name

2-amino-9-[(2R)-4,4-diethoxy-2-(hydroxymethyl)butyl]-1H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N5O4/c1-3-22-10(23-4-2)5-9(7-20)6-19-8-16-11-12(19)17-14(15)18-13(11)21/h8-10,20H,3-7H2,1-2H3,(H3,15,17,18,21)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDFDGVJRIDONQK-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CC(CN1C=NC2=C1N=C(NC2=O)N)CO)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(C[C@H](CN1C=NC2=C1N=C(NC2=O)N)CO)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50432372
Record name 2-Amino-9-[(2R)-4,4-diethoxy-2-(hydroxymethyl)butyl]-3,9-dihydro-6H-purin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50432372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

195157-25-6
Record name 2-Amino-9-[(2R)-4,4-diethoxy-2-(hydroxymethyl)butyl]-3,9-dihydro-6H-purin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50432372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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